molecular formula C7H10O6P2 B8534628 (Phenyl-phosphono-methyl)-phosphonic acid

(Phenyl-phosphono-methyl)-phosphonic acid

Cat. No.: B8534628
M. Wt: 252.10 g/mol
InChI Key: FRLTXWJJMCIUNT-UHFFFAOYSA-N
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Description

RU78783 is a small molecule compound belonging to the class of organic compounds known as bisphosphonates. These compounds contain two phosphonate groups linked together through a carbon atom. RU78783 has a chemical formula of C7H10O6P2 and a molecular weight of 252.0982 g/mol . It is primarily studied for its interactions with the proto-oncogene tyrosine-protein kinase Src, a key player in cellular signaling pathways .

Preparation Methods

The synthetic routes and reaction conditions for RU78783 are not extensively documented in the public domain. general methods for synthesizing bisphosphonates typically involve the reaction of phosphorous acid derivatives with carbonyl compounds under controlled conditions. Industrial production methods may include large-scale synthesis using optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

RU78783, like other bisphosphonates, can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

RU78783 exerts its effects by binding to the SH2 domain of the proto-oncogene tyrosine-protein kinase Src. This binding inhibits the activity of Src, which is involved in various cellular processes, including proliferation, differentiation, and survival. By inhibiting Src, RU78783 can potentially disrupt abnormal signaling pathways associated with cancer .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10O6P2

Molecular Weight

252.10 g/mol

IUPAC Name

[phenyl(phosphono)methyl]phosphonic acid

InChI

InChI=1S/C7H10O6P2/c8-14(9,10)7(15(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H2,8,9,10)(H2,11,12,13)

InChI Key

FRLTXWJJMCIUNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

There were charged into the reaction vessel 23.0 grams (1.0 mole) of sodium metal along with 90 cc. of xylene and 80 cc. of tetrahydrofurane. The vessel was placed under a nitrogen blanket and 138.10 grams (1.0 mole) of diethyl phosphite added over a 35 minute period. An exothermic reaction ensued which was maintained at 62° C. by external cooling. After addition was complete the mixture was heated to 100° C. and held there until all of the sodium metal was gone. The mixture was cooled to 60° to 70° C. and 80.50 grams (0.5 mole) of benzal chloride were added gradually over a 25 minute period. An exothermic reaction ensued which was maintained at 60° to 70° C. by external cooling. The mixture was then heated for 4 hours at 70° to 75° C., cooled to 60° C. The liquid material was separated from the solid and the solid boiled 8 times with 100 cc. of benzene to extract the organic material. The eluate product was then distilled, terminal conditions being a pot temperature of 201° C., distillate temperature 125° C. and pressure 6 mm. The solid residue of 70 grams was tetraethyl phenyl methane diphosphonate. This product was hydrolyzed and the hydrolysis product purified as in Example 1 to obtain phenyl methane diphosphonic acid.
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138.1 g
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80.5 g
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